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Introduction to Leniolisib and Analytical Importance

Leniolisib is an oral, selective inhibitor of phosphoinositide 3-kinase delta (PI3Kd), developed for treating
Activated PI3K§ Syndrome (APDS), a rare inborn error of immunity [1] [2]. As a targeted therapy, ensuring
its pharmaceutical quality, stability, and precise pharmacokinetic monitoring is paramount. Stability-
indicating analytical methods are designed to accurately measure the active pharmaceutical ingredient (API)
while also separating and quantifying its degradation products and impurities, which is crucial for drug shelf-
life determination and safety profiling [3]. Concurrently, robust bioanalytical methods are essential for
pharmacokinetic studies to understand the drug's behavior in the body, which directly supports clinical

efficacy and safety data [4].

Stability-Indicating HPLC Method for Impurity and
Degradation Profiling

This method is optimized for the separation of Leniolisib from its potential impurities and degradation

products, making it suitable for quality control and stability studies.

Method Summary and Application
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The primary goal of this method is the chromatographic profiling of Leniolisib impurities and the study of
its degradation behavior under various stress conditions. It successfully identified and characterized four
major degradation products (DPs). The study found that Leniolisib is most susceptible to acidic and

oxidative stress conditions, following pseudo-first-order degradation kinetics [3].

Detailed Experimental Protocol

2.2.1 Instrumentation and Reagents

e HPLC System: HPLC system equipped with a UV detector.

¢ Analytical Balance

¢ pH Meter

e Sonicator

¢ Reagents: HPLC-grade methanol, sodium acetate, acetic acid, and high-purity water.

2.2.2 Chromatographic Conditions

e Column: Waters Symmetry C18 column.

¢ Mobile Phase: Isocratic elution with a mixture of methanol and sodium acetate buffer (55:45, v/v).

o Buffer Preparation: Prepare 0.05 M sodium acetate buffer and adjust pH to 4.5 with dilute acetic
acid. Filter through a 0.45-um membrane filter.

e Flow Rate: 0.90 mL/min.

e Detection Wavelength: 229 nm.

¢ Injection Volume: 10 pL.

e Column Temperature: Ambient.

¢ Run Time: Approximately 15-20 minutes (or as required to elute all peaks).

2.2.3 Sample and Standard Preparation

¢ Stock Solution: Accurately weigh and transfer about 25 mg of Leniolisib working standard into a 50
mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a 500 pg/mL stock
solution.

e Working Standard Solution: Dilute the stock solution with the mobile phase to obtain a final
concentration of 50 pg/mL.

2.2.4 Forced Degradation Studies

Carry out stress degradation studies on Leniolisib API (approximately 50 mg) under the following

conditions to generate degradation products:
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e Acid Degradation: Treat with 5 mL of 1 M HCI at 60°C for 24 hours.

e Base Degradation: Treat with 5 mL of 0.1 M NaOH at 60°C for 24 hours.

e Oxidative Degradation: Treat with 5 mL of 3% H20:2 at 60°C for 24 hours.

¢ Thermal Degradation: Expose the solid API to 60°C for 24 hours.

¢ Photodegradation: Expose the solid API to UV light (e.g., 1.2 million lux hours). After the stress
period, neutralize the acid/base samples and dilute appropriately with the mobile phase to a
concentration of 50 pg/mL for analysis.

Table 1: Summary of Forced Degradation Results for Leniolisib

Degradation Degradation Kinetics (Rate Constant, .
Stress Condition . ¢ ( Half-Life (h)
(%) h=?)
Acidic (1 M HCI, 60°C) 31.24% 0.0329 21.08
Oxidative (3% Hz202, 39.58% 0.0414 16.73
60°C)
Basic (0.1 M NaOH, Minimal Not Reported Not
60°C) Reported
Thermal & Photolytic Minimal Not Reported Not
Reported

Characterization of Degradation Products

The degradation products were characterized using Liquid Chromatography-Tandem Mass Spectrometry

(LC-MS/MS). The major degradation products and their proposed structures are summarized below.

Table 2: Characterization of Major Degradation Products of Leniolisib

Degradation Molecular Molecular Weight Remarks / In-silico Toxicity

Product Formula (g/mol) Prediction (LDso)

DP1 C13H1s5Ns0 257 Moderate toxicity (Class 4, LDso =
500 mg/kg)
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Degradation Molecular Molecular Weight Remarks / In-silico Toxicity

Product Formula (g/mol) Prediction (LDso)

DP 2 C20H26N6O2 382 Moderate toxicity (Class 4, LDso =
729 mg/kg)

DP 3 C13H12F3Ns0 311 Highest toxicity (Class 3, LDso =
250 mg/kg)

DP 4 C17H19F3N6O 380 Least toxicity (Class 5, LDso = 1750
mg/kg)

Bioanalytical HPLC Method for Rat Plasma

This method is validated for the quantitative determination of Leniolisib in rat plasma and is applied to

pharmacokinetic studies.

Method Summary and Application

This protocol describes a selective and sensitive reverse-phase HPLC method with PDA detection for the
quantification of Leniolisib in rat plasma. The method is linear over a range of 150-6000 ng/mL and is
fully validated as per ICH Bioanalytical method validation guidelines (M10). It has been successfully

applied to a pharmacokinetic study of Leniolisib administered as a 10 mg/kg oral solution to rats [4].

Detailed Experimental Protocol

3.2.1 Instrumentation and Materials

e HPLC System: Waters HPLC 2695 separation module with a PDA detector (2996) and Empower 2
software.

e Centrifuge

¢ Vortex Mixer

e Materials: Leniolisib standard (98.0% purity), Sorafenib (Internal Standard, 98.0% purity). HPLC-
grade acetonitrile, methanol, potassium dihydrogen phosphate, and sodium hydroxide.
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3.2.2 Chromatographic Conditions

e Column: Inertsil ODS-4 C18 column (150 mm x 4.6 mm, 3.0 um particle size, 10 nm pore size).

e Mobile Phase: Mixture of acetonitrile and phosphate buffer (pH 7.4) in a 40:60 proportion.

e Buffer Preparation: Prepare 0.2 M potassium dihydrogen phosphate. Adjust pH to 7.4 with 0.2 M
sodium hydroxide.

¢ Flow Rate: 1.0 mL/min.

e Detection Wavelength: 294 nm.

¢ Injection Volume: 10 pL.

e Column Temperature: 30°C.

¢ Run Time: 5 minutes.

3.2.3 Preparation of Standard Solutions

¢ Leniolisib Stock Solution (100 pg/mL): Dissolve an appropriate amount in acetonitrile.

¢ Internal Standard (IS) Stock Solution (100 pg/mL): Dissolve Sorafenib in acetonitrile.

¢ Working Solutions: Prepare working solutions of Leniolisib for calibration (e.g., 0.6-24 ug/mL) and
IS (2.4 pg/mL) by diluting stock solutions with the mobile phase.

3.2.4 Plasma Sample Preparation (Protein Precipitation)

e Pipette 200 pL of rat plasma into a 2 mL Eppendorf tube.

e Add 500 pL of the Internal Standard working solution (2.4 pg/mL).

e Add 800 uL of a precipitating reagent (a mixture of methanol and acetonitrile in a 36:64 ratio).
¢ Vortex the mixture thoroughly for 1-2 minutes.

e Centrifuge at 4000 rpm for 20 minutes.

o Filter the supernatant and transfer it to an HPLC vial for injection.

3.2.5 Method Validation Summary

The method was validated and met acceptance criteria [4]:

e Linearity: 7-point calibration curve (150 - 6000 ng/mL) with a correlation coefficient (r2) > 0.99.
e Accuracy: 89.82% - 91.69%.
¢ Precision: %CV (Coefficient of Variation) < 6%.

Workflow and Pathway Diagrams

The following diagrams outline the logical workflow for the stability study and the therapeutic pathway of

Leniolisib.
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Diagram 1: Stability and Impurity Profiling Workflow. This chart illustrates the sequential steps for
conducting forced degradation studies and impurity profiling of Leniolisib, from sample preparation to final

reporting.
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Diagram 2: Leniolisib Mechanism of Action Pathway. This chart outlines the therapeutic pathway of
Leniolisib, from the genetic cause of APDS to the normalization of the immune response via targeted

inhibition of PI3KS signaling [1] [2].

Conclusion

The detailed application notes and protocols presented here provide two validated, complementary HPLC
methods for the analysis of Leniolisib. The stability-indicating method is critical for quality control,
enabling the monitoring of impurity levels and the drug's stability profile under various conditions. The
bioanalytical method offers a robust tool for quantifying Leniolisib in biological matrices, which is
indispensable for conducting pharmacokinetic and bioavailability studies. Together, these methods support
the ongoing development, quality assurance, and clinical application of Leniolisib, addressing the needs of

researchers and drug development professionals in this field.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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